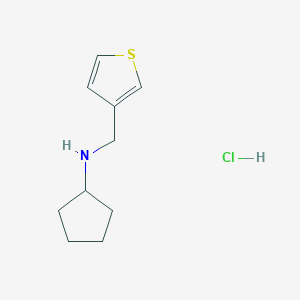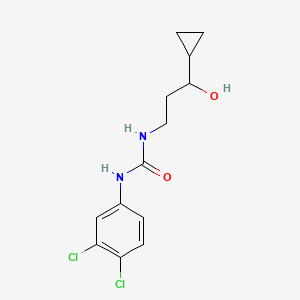
1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a synthetic compound that has been used in scientific research for various purposes. This compound is also known as GSK-3 inhibitor VIII, which is a potent inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is an enzyme that plays a crucial role in various cellular processes such as glucose metabolism, cell proliferation, and differentiation.
Mechanism of Action
1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride works by inhibiting GSK-3 activity. GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes such as glycogen metabolism, cell proliferation, and differentiation. GSK-3 has also been implicated in the pathogenesis of various diseases such as Alzheimer's disease, cancer, and diabetes. Inhibition of GSK-3 activity by 1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride leads to the activation of various signaling pathways that regulate cellular processes such as cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has various biochemical and physiological effects. Inhibition of GSK-3 activity by this compound leads to the activation of various signaling pathways such as the Wnt/β-catenin signaling pathway, which regulates cell survival, proliferation, and differentiation. This compound has also been shown to reduce Aβ accumulation in the brain, which is a hallmark of Alzheimer's disease. Additionally, this compound has been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride in lab experiments is its potent inhibitory activity against GSK-3. This compound has been shown to be highly selective for GSK-3 inhibition and has minimal off-target effects. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy in in vivo experiments.
Future Directions
1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has shown promising results in various scientific research applications. One of the future directions for this compound is in the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's disease. Additionally, this compound has also shown potential in the treatment of cancer, diabetes, and inflammation. Further research is needed to explore the full potential of this compound in various disease models and to develop more potent and selective GSK-3 inhibitors.
Synthesis Methods
The synthesis of 1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride involves several steps. The first step is the reaction of 2,3-dihydro-1H-inden-5-ol with 2-bromo-1-(pyridin-2-yl)ethanone to form 2,3-dihydro-1H-inden-5-yl 2-(pyridin-2-yl)-1-ethanone. The second step involves the reaction of 2,3-dihydro-1H-inden-5-yl 2-(pyridin-2-yl)-1-ethanone with thioacetic acid to form 2,3-dihydro-1H-inden-5-ylthioacetic acid. The third step involves the reaction of 2,3-dihydro-1H-inden-5-ylthioacetic acid with 2-bromo-1-(pyridin-2-yl)ethanethiol to form 1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(pyridin-2-ylthio)propan-2-ol. The final step involves the reaction of 1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(pyridin-2-ylthio)propan-2-ol with hydrochloric acid to form 1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride.
Scientific Research Applications
1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has been used in various scientific research applications. One of the significant applications of this compound is in the field of neurodegenerative diseases such as Alzheimer's disease. GSK-3 has been identified as a potential therapeutic target for Alzheimer's disease, and 1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has been shown to inhibit GSK-3 activity and reduce amyloid-beta (Aβ) accumulation in the brain. This compound has also been used in the treatment of cancer, diabetes, and inflammation.
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yloxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S.ClH/c19-15(12-21-17-6-1-2-9-18-17)11-20-16-8-7-13-4-3-5-14(13)10-16;/h1-2,6-10,15,19H,3-5,11-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFZZWYUIRIIGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(CSC3=CC=CC=N3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2906584.png)
![2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone](/img/structure/B2906586.png)

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B2906591.png)
![2-bromo-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2906592.png)


![6-Propyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2906597.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2906598.png)
![Furan-2-yl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2906602.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2906603.png)
![N-phenyl-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2906605.png)

![6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2906607.png)